molecular formula C60H76N10O14 B10821834 2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide

2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide

Cat. No. B10821834
M. Wt: 1161.3 g/mol
InChI Key: YZNSNVPSBDWZBQ-LNWDVATRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DGY-08-097 is a novel compound known for its potent inhibition of the hepatitis C virus (HCV) NS3 protease. It is a small molecule degrader that reduces susceptibility to resistance mutations and exhibits significant antiviral activity in cellular infection models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DGY-08-097 involves the conjugation of telaprevir, an FDA-approved drug for HCV treatment, with ligands that recruit the CRL4CRBN ligase complex. This process results in a bivalent degrader that can both inhibit and induce the degradation of the HCV NS3/4A protease .

Industrial Production Methods: Industrial production methods for DGY-08-097 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification processes .

Chemical Reactions Analysis

Types of Reactions: DGY-08-097 primarily undergoes proteolysis targeting chimera (PROTAC)-based reactions. These reactions involve the selective degradation of target proteins through the ubiquitin-proteasome system .

Common Reagents and Conditions: The synthesis of DGY-08-097 involves reagents such as telaprevir, ligands for the CRL4CRBN ligase complex, and various organic solvents. Reaction conditions typically include controlled temperatures, pH levels, and the use of catalysts to facilitate the coupling reactions .

Major Products: The major product of the reactions involving DGY-08-097 is the selective degradation of the HCV NS3/4A protease, leading to potent antiviral activity .

Mechanism of Action

DGY-08-097 exerts its effects through targeted protein degradation. It binds to the HCV NS3/4A protease and recruits the CRL4CRBN ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the viral protein. This degradation process significantly reduces the viral load and inhibits viral replication .

properties

Molecular Formula

C60H76N10O14

Molecular Weight

1161.3 g/mol

IUPAC Name

2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide

InChI

InChI=1S/C60H76N10O14/c1-5-11-41(49(72)56(78)64-36-18-19-36)65-55(77)48-38-16-10-15-35(38)32-69(48)59(81)50(60(2,3)4)68-54(76)47(33-12-7-6-8-13-33)67-52(74)43-31-62-42(30-63-43)51(73)61-22-23-82-24-25-83-26-27-84-37-28-34-14-9-17-39-46(34)40(29-37)58(80)70(57(39)79)44-20-21-45(71)66-53(44)75/h9,14,17,28-31,33,35-36,38,41,44,47-48,50H,5-8,10-13,15-16,18-27,32H2,1-4H3,(H,61,73)(H,64,78)(H,65,77)(H,67,74)(H,68,76)(H,66,71,75)/t35-,38-,41-,44?,47-,48-,50+/m0/s1

InChI Key

YZNSNVPSBDWZBQ-LNWDVATRSA-N

Isomeric SMILES

CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=C(N=C5)C(=O)NCCOCCOCCOC6=CC7=C8C(=C6)C=CC=C8C(=O)N(C7=O)C9CCC(=O)NC9=O

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=C(N=C5)C(=O)NCCOCCOCCOC6=CC7=C8C(=C6)C=CC=C8C(=O)N(C7=O)C9CCC(=O)NC9=O

Origin of Product

United States

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